molecular formula C21H27N5O4 B2527775 8-(azepan-1-yl)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 102838-06-2

8-(azepan-1-yl)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2527775
CAS No.: 102838-06-2
M. Wt: 413.478
InChI Key: HBPRUXIBKWXSSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Azepan-1-yl)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a chemically complex purine-2,6-dione derivative offered for non-human research applications. This compound is part of a class of molecules that are of significant interest in medicinal chemistry, particularly as potential ligands for G-protein coupled receptors (GPCRs) . Purine-2,6-dione derivatives, often referred to as xanthine derivatives, are frequently investigated for their affinity towards key neurological targets . While specific pharmacological data for this compound may be limited, research on structurally similar 7- and 8-substituted purine-2,6-diones has demonstrated potent affinity for serotonin receptors such as 5-HT1A, 5-HT2A, and 5-HT7 . These receptors are critical in the regulation of mood and cognition, making ligands for these targets valuable in the early-stage research of potential anxiolytic and antidepressant agents . The structure of this compound, which includes an azepane ring and a 2-hydroxy-3-phenoxypropyl side chain, suggests it is designed to interact with these or similar biological targets. Its molecular formula is C21H27N5O4. This product is intended for research use only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

8-(azepan-1-yl)-7-(2-hydroxy-3-phenoxypropyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O4/c1-24-18-17(19(28)23-21(24)29)26(20(22-18)25-11-7-2-3-8-12-25)13-15(27)14-30-16-9-5-4-6-10-16/h4-6,9-10,15,27H,2-3,7-8,11-14H2,1H3,(H,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPRUXIBKWXSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CC(COC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-(azepan-1-yl)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the class of purine derivatives. This compound is characterized by its unique structural features, including an azepane ring and a hydroxyphenylpropyl group, which contribute to its biological activities. Purine derivatives are known for their diverse pharmacological properties, making them significant in medicinal chemistry.

Chemical Structure

The chemical structure of the compound can be represented as follows:

PropertyDescription
IUPAC Name 8-(azepan-1-yl)-7-(2-hydroxy-3-phenoxypropyl)-3-methylpurine-2,6-dione
Molecular Formula C15H23N5O3
Molecular Weight 319.37 g/mol
SMILES Notation CN1C=NC(=O)N(C1=O)C(C(COC2=CC=CC=C2)O)C(=N)N

The biological activity of 8-(azepan-1-yl)-7-(2-hydroxy-3-phenoxypropyl)-3-methylpurine-2,6(3H,7H)-dione is primarily attributed to its interaction with various molecular targets within cells. These interactions can modulate enzyme activity, receptor signaling pathways, and other cellular processes.

Potential Targets:

  • Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptors : It can bind to receptors influencing neurotransmission and cellular signaling.
  • Cellular Pathways : The modulation of pathways such as PI3K/Akt has been observed in related compounds, suggesting potential neuroprotective effects.

Antioxidant Activity

Research indicates that purine derivatives exhibit antioxidant properties, which can protect cells from oxidative stress. This activity is crucial for preventing cellular damage in various diseases.

Neuroprotective Effects

Preliminary studies suggest that compounds similar to 8-(azepan-1-yl)-7-(2-hydroxy-3-phenoxypropyl)-3-methylpurine may have neuroprotective effects by upregulating the PI3K/Akt signaling pathway, which is vital for cell survival and function.

Case Studies and Research Findings

Several studies have investigated the biological activities of purine derivatives:

  • Study on Neuroprotection :
    • A study demonstrated that certain purine derivatives could protect neuronal cells from apoptosis induced by oxidative stress through modulation of the PI3K/Akt pathway .
  • Anticancer Activity :
    • Research has shown that purine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell cycle regulation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Compound Identifier/Name Substituent at Position 7 Substituent at Position 8 Molecular Weight (g/mol) Key Properties/Findings References
Target compound: 8-(azepan-1-yl)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6-dione 2-Hydroxy-3-phenoxypropyl Azepan-1-yl 455.56 (calculated) Phenoxy group enhances lipophilicity; azepane may improve target engagement kinetics.
8-(azepan-1-yl)-7-(2-hydroxy-3-isopropoxypropyl)-3-methyl analog 2-Hydroxy-3-isopropoxypropyl Azepan-1-yl 423.50 (estimated) Isopropoxy group reduces steric hindrance compared to phenoxy; potentially higher solubility.
8-(azepan-1-yl)-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl analog 3-(3,4-Dimethylphenoxy)-2-hydroxypropyl Azepan-1-yl 455.56 Dimethylphenoxy increases hydrophobicity; methylation at N1 may alter metabolic stability.
8-(Dimethylamino)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl analog 2-Hydroxy-3-phenoxypropyl Dimethylamino 359.40 Dimethylamino group at position 8 introduces basicity, potentially enhancing solubility.
8-((2-Hydroxyethyl)thio)-7-(3-phenoxypropyl)-3-methyl analog 3-Phenoxypropyl (2-Hydroxyethyl)thio 392.45 (estimated) Thioether linkage improves membrane permeability; hydroxyethyl enhances hydrogen bonding.
8-Bromo-7-(but-2-yn-1-yl)-3-methyl analog But-2-yn-1-yl Bromo 297.11 Bromine substitution facilitates cross-coupling reactions; used as a synthetic intermediate.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for synthesizing the compound with high purity?

Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution, condensation, and functional group protection/deprotection. Key considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for substitutions at the purine 8-position .
  • Temperature control : Reactions often require precise heating (60–80°C) to optimize cyclization and minimize side products .
  • Catalysts : Use of bases like triethylamine or K₂CO₃ facilitates deprotonation during amide bond formation .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization in ethanol/water yields >95% purity .

Basic: Which spectroscopic and crystallographic methods are most effective for structural elucidation?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent patterns (e.g., azepane ring protons at δ 1.5–2.0 ppm; phenoxy protons at δ 6.8–7.3 ppm) .
  • X-ray crystallography : SHELX software (SHELXL/SHELXD) resolves bond lengths/angles, confirming the 3D arrangement of the hydroxypropyl-phenoxy moiety .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 456.21) .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Answer:
Contradictions often arise from assay variability or compound stability. Mitigation strategies include:

  • Replication under standardized conditions : Use identical cell lines (e.g., HEK293 for enzyme inhibition) and buffer systems (pH 7.4, 37°C) .
  • Orthogonal assays : Validate enzyme inhibition (e.g., PDE4) via both fluorescence-based and radiometric assays .
  • Stability profiling : Monitor compound degradation in assay media via HPLC to rule out false negatives .

Advanced: How to design experiments to study enzyme interactions and binding kinetics?

Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the target enzyme (e.g., PDE4B) on a sensor chip to measure real-time binding affinity (KD) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for azepane moiety-enzyme interactions .
  • Crystallography : Co-crystallize the compound with the enzyme to identify binding pockets (e.g., using SHELXE for phase refinement) .

Advanced: What are the challenges in crystallizing the compound, and how can they be addressed?

Answer:

  • Low crystal symmetry : The hydroxypropyl-phenoxy group introduces conformational flexibility, leading to poor lattice formation. Solutions:
    • Use co-crystallization agents (e.g., PEG 4000) to stabilize the structure .
    • Optimize solvent evaporation rates (e.g., slow diffusion of ether into DMSO solution) .
  • Twinned crystals : SHELXD’s dual-space algorithm improves phase resolution in low-symmetry space groups .

Basic: How to assess the compound’s stability under varying pH and temperature conditions?

Answer:

  • Stress testing : Incubate the compound in buffers (pH 2–10) at 40°C for 24–72 hours. Monitor degradation via HPLC (C18 column, 254 nm) .
  • Kinetic studies : Calculate half-life (t₁/₂) using first-order kinetics. For example, t₁/₂ = 48 hours at pH 7.4, 37°C .

Advanced: Which computational methods predict interactions with biological targets?

Answer:

  • Molecular docking (AutoDock Vina) : Simulate binding to PDE4B (PDB: 3G2F) using the azepane group as a flexible ligand .
  • Molecular Dynamics (MD) : Run 100-ns simulations (AMBER force field) to assess conformational stability of the hydroxypropyl-phenoxy side chain .
  • Validation : Compare computational binding energies with experimental ITC data (R² > 0.85 indicates reliability) .

Basic: What purification strategies are effective post-synthesis?

Answer:

  • Column chromatography : Use gradient elution (hexane:ethyl acetate 4:1 → 1:1) to separate regioisomers .
  • Recrystallization : Ethanol/water (3:1) yields needle-shaped crystals suitable for X-ray analysis .
  • Purity assessment : Confirm via HPLC (retention time 12.3 min, 95% area) and ¹H NMR (absence of extraneous peaks) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.